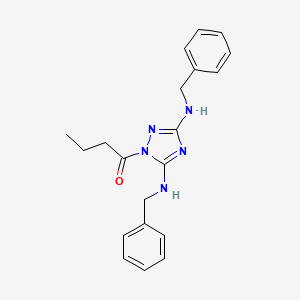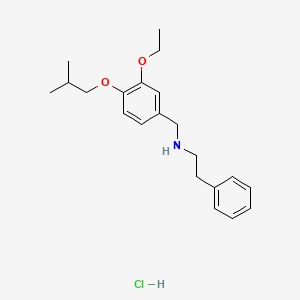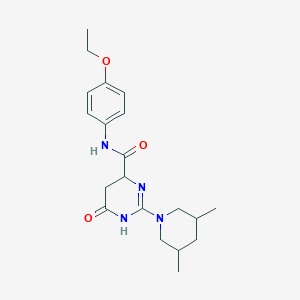
N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea
描述
N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea, also known as DMNMU, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DMNMU has been shown to have significant effects on the biochemical and physiological properties of cells, making it a valuable tool for investigating the mechanisms of various diseases and developing new therapeutic strategies.
作用机制
N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea inhibits the activity of PKC by binding to its regulatory domain, which prevents its activation by diacylglycerol and other activators. This leads to a decrease in the phosphorylation of downstream substrates and a reduction in the activity of PKC-dependent signaling pathways.
Biochemical and Physiological Effects
N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea has been shown to have significant effects on the biochemical and physiological properties of cells. It has been demonstrated to induce apoptosis in cancer cells by activating caspase-dependent and -independent pathways. N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea has also been shown to inhibit the migration and invasion of cancer cells, which is crucial for metastasis. In addition, N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
实验室实验的优点和局限性
One of the major advantages of using N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea in lab experiments is its high potency and specificity for PKC. This makes it an ideal tool for investigating the role of PKC in various cellular processes. However, N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, it is essential to use appropriate concentrations of N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea in lab experiments to avoid any adverse effects.
未来方向
There are several future directions for the use of N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea in scientific research. One potential application is the development of new therapeutic strategies for cancer and other diseases that involve PKC-dependent signaling pathways. N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea could also be used to investigate the role of PKC in the development of drug resistance in cancer cells. In addition, N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea could be used to study the effects of PKC on the immune system and its potential role in autoimmune diseases. Finally, N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea could be used to investigate the role of PKC in the development and progression of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
科学研究应用
N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea has been extensively used in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea has also been used to investigate the mechanisms of various diseases, including Alzheimer's disease, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
1-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-10-7-5-6-8-12(10)18-17(21)19-13-9-14(20(22)23)16(25-4)11(2)15(13)24-3/h5-9H,1-4H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMPDFASFNNPPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=C(C(=C2OC)C)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-cyano-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B4225991.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4225996.png)
![2-methyl-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4226002.png)
![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4226006.png)

![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B4226027.png)

![ethyl 4-({[(4-allyl-5-{2-[(4-fluorobenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4226036.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B4226038.png)
![2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4226050.png)
![2-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenoxy)acetamide](/img/structure/B4226057.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B4226061.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B4226068.png)
